Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
Description
Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (CAS: 1334416-41-9) is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, two fluorine atoms at the 4-position, and a ketone moiety at the 3-position. This compound is widely utilized as a pharmaceutical intermediate due to its structural versatility, which allows for further functionalization via reactions at the ketone or carbamate groups. Its high purity (95%) and well-defined synthetic pathway make it a reliable building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVJNEABGLZMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the fluorination of tert-butyl 3-oxopiperidine-1-carboxylate followed by subsequent chemical reactions to introduce the difluoro groups. The reaction conditions typically involve the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
Common Synthetic Routes
- Reactions with Piperidine Derivatives : The compound can be synthesized via reactions involving tert-butyl chloroformate and piperidine derivatives under basic conditions.
- Oxidation and Reduction : It can undergo oxidation to form nitroso derivatives or reduction to yield free amines, showcasing its versatility in synthetic applications .
Medicinal Chemistry
Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, compounds with similar piperidine structures have shown interactions with neurotransmitter receptors, suggesting possible roles in treating neurological disorders .
Biological Research
The compound is utilized to study the effects of fluorine substitution on the activity of piperidine derivatives. Research indicates that fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts, making them valuable in understanding structure-activity relationships (SAR) in drug development .
Industrial Applications
In industry, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications in organic synthesis and materials science .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of a series of difluorinated piperidine derivatives, including this compound. Results demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis infections .
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | 0.66 | Moderate |
| Control Drug (Rifampicin) | 0.05 | High |
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of fluorinated piperidines with neurotransmitter receptors. This compound was identified as a promising candidate for further exploration due to its ability to modulate receptor activity, which could lead to new treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism by which tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound's reactivity and binding affinity, making it effective in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern and Functional Group Variations
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (SS-0323)
- Key Differences : The fluorine atoms are located at the 3,3-positions instead of 4,4-, and the ketone is at the 4-position.
- Impact :
- Reactivity : The 4-oxo group may exhibit different electronic effects compared to the 3-oxo group, altering nucleophilic attack or reduction kinetics.
- Steric Effects : Fluorine at the 3-position could hinder access to the ketone, reducing reactivity in certain transformations.
- Purity : Higher purity (98%) than the 4,4-difluoro-3-oxo analog (95%) .
Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate
- Key Differences : Replaces the 3-oxo group with 4,4-dihydroxy moieties.
- Impact :
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (10)
- Key Differences : Ethyl ester at the 1-position and an additional tert-butoxy-oxyethyl substituent at the 3-position.
- Impact :
Purity and Availability
Structural Comparison Table
| Compound Name | CAS Number | Substituents | Purity | Key Properties |
|---|---|---|---|---|
| Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate | 1334416-41-9 | 4,4-F₂, 3-oxo | 95% | High reactivity at ketone, moderate lipophilicity |
| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | 3,3-F₂, 4-oxo | 98% | Enhanced steric hindrance, higher purity |
| Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | N/A | 3,3-F₂, 4,4-OH | N/A | Increased polarity, lower stability |
Biological Activity
Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : CHFNO
- Molecular Weight : 236.23 g/mol
- CAS Number : 1334416-41-9
The presence of two fluorine atoms on the piperidine ring significantly influences its electronic properties and biological activity. The tert-butyl group enhances the compound's stability and steric hindrance, which can affect its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism involves:
- Binding Affinity : The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to specific receptors or enzymes.
- Steric Effects : The bulky tert-butyl group provides steric hindrance, which may influence the selectivity and potency of the compound against certain biological targets.
Biological Activity and Therapeutic Potential
Research has indicated several promising biological activities associated with this compound:
1. Antagonistic Activity
Studies have shown that this compound exhibits antagonistic properties against specific receptors involved in neurological pathways. For example, it has been investigated as a potential antagonist for NMDA receptors, which are crucial in synaptic plasticity and memory function .
2. Pharmacokinetic Properties
The compound displays favorable pharmacokinetic properties, including good absorption and distribution characteristics. Its stability allows for effective oral administration in preclinical studies .
3. Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate, and how is its purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including fluorination and oxidation steps. For example, fluorinated intermediates can be generated using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions. Purity is validated using a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm structural integrity, while F NMR identifies fluorination patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS ensures molecular weight accuracy .
- Chromatography : HPLC or GC-MS quantifies purity and detects impurities.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
- Engineering Controls : Perform reactions in a fume hood with adequate ventilation to mitigate vapor exposure .
- Emergency Measures : Ensure access to eyewash stations and emergency showers. For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated material as hazardous waste .
Q. What are the key steps in characterizing the physical and chemical properties of this compound?
- Methodological Answer :
- Physical State : Determine melting point via differential scanning calorimetry (DSC) or observe appearance (e.g., light yellow solid, as noted in similar compounds) .
- Solubility : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity to assess degradation pathways.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from fluorinated substituents?
- Methodological Answer : Fluorine atoms induce complex splitting due to F-H coupling. To resolve discrepancies:
- Advanced NMR Techniques : Use F-decoupled NMR or 2D experiments (e.g., HSQC, HMBC) to simplify spectra and assign signals accurately.
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (using software like Gaussian or ADF) .
- Isotopic Labeling : Synthesize C- or N-labeled analogs to trace signal origins in crowded spectra.
Q. What strategies are effective in designing experiments when ecological toxicity data for this compound is unavailable?
- Methodological Answer :
- Precautionary Principle : Assume moderate toxicity and implement containment measures (e.g., double-gloving, secondary containment trays) .
- Preliminary Ecotoxicity Screening : Use in silico tools like ECOSAR or TEST to predict toxicity endpoints. Validate with acute assays (e.g., Daphnia magna immobilization tests) at low concentrations.
- Waste Management : Neutralize reactive groups (e.g., hydrolyze esters) before disposal and consult institutional guidelines for hazardous waste protocols .
Q. How to optimize reaction conditions for introducing difluoro and oxo groups in piperidine derivatives while minimizing side reactions?
- Methodological Answer :
- Reagent Selection : Use selective fluorinating agents (e.g., Selectfluor® for electrophilic fluorination) to avoid over-fluorination. For ketone formation, employ oxidizing agents like IBX (2-iodoxybenzoic acid) under mild conditions.
- Temperature Control : Perform fluorination at 0–5°C to suppress radical side reactions.
- Protection/Deprotection : Temporarily mask reactive amines or alcohols using tert-butoxycarbonyl (Boc) or benzyl groups, then deprotect under acidic or catalytic hydrogenation conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting literature reports on the reactivity of the 3-oxo group in this compound?
- Methodological Answer :
- Systematic Replication : Reproduce reported reactions under identical conditions (solvent, temperature, catalyst) to verify outcomes.
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl 3-oxopiperidine-1-carboxylate derivatives) to isolate electronic or steric effects .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., stoichiometry, stirring speed, drying time) in detail.
- Batch Consistency : Use high-purity starting materials and characterize intermediates at each step.
- Control Experiments : Include negative controls (e.g., omitting catalysts) to confirm reaction necessity and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
